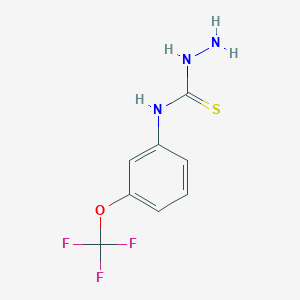

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide

Description

Propriétés

Formule moléculaire |

C8H8F3N3OS |

|---|---|

Poids moléculaire |

251.23 g/mol |

Nom IUPAC |

1-amino-3-[3-(trifluoromethoxy)phenyl]thiourea |

InChI |

InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16) |

Clé InChI |

YZRDHAMTLGOOIA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN |

Origine du produit |

United States |

Méthodes De Préparation

Stepwise Procedure

-

Reagents and Conditions

-

Hydrazine hydrate (1.2 equiv) and 3-(trifluoromethoxy)phenyl isothiocyanate (1.0 equiv) are combined in absolute ethanol (20 mL per mmol of isothiocyanate).

-

The mixture is refluxed for 8–12 hours under nitrogen atmosphere to prevent oxidation.

-

Post-reaction, the solution is cooled to 0–5°C, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a cyclohexane/ethyl acetate (3:1) mixture.

-

-

Yield and Purity

Use of Semicarbazide Derivatives

A modified approach involves substituting hydrazine with semicarbazide (NH₂-NH-C(O)-NH₂) to yield thiobiureas. While this method is less direct, it offers tunable electronic properties for downstream applications. For example, reacting semicarbazide with 3-(trifluoromethoxy)phenyl isothiocyanate in acetonitrile at 25°C produces a thiobiurea intermediate, which is subsequently hydrolyzed to the target compound under basic conditions.

Solid-Phase Synthesis

Emerging protocols utilize polymer-supported reagents to streamline purification. For instance, immobilizing hydrazine on silica gel enables efficient isolation of the product via simple filtration. This method reduces solvent waste but requires optimization for trifluoromethoxy-containing substrates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Additives

-

Sodium acetate (1.5 equiv) enhances yield by scavenging HCl, preventing protonation of hydrazine.

-

Molecular sieves (4Å) improve reaction efficiency by adsorbing moisture, particularly in hygroscopic solvents like acetonitrile.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Applications and Derivative Synthesis

This compound serves as a precursor for heterocyclic systems, including:

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Ce composé trouve des applications dans:

Chimie: Comme bloc de construction polyvalent pour la synthèse d'autres composés.

Biologie: Étudier ses interactions avec les biomolécules.

Médecine: Enquêter sur les effets thérapeutiques potentiels.

Industrie: Développer de nouveaux matériaux ou catalyseurs.

5. Mécanisme d'action

Le mécanisme exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires ou des voies spécifiques.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide has been explored for its potential therapeutic effects:

- Cancer Research : Derivatives of this compound have shown promise in forming coordination compounds with transition metals like copper and nickel, which act as bridging ligands. These complexes have demonstrated the ability to inhibit the growth of human leukemia cells in vitro, suggesting their application in cancer treatment (Pakhontsu et al., 2014).

- Antimicrobial Activity : Studies indicate that thiosemicarbazones related to this compound exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethoxy group enhances their biological activity, making them candidates for developing new antimicrobial agents (Marenco et al., 2012) .

Biological Studies

The interactions of this compound with biomolecules are under investigation:

- Fluorescent Probes : Research has highlighted its potential as a fluorescent sensor for detecting iron (Fe(III)) in biological and environmental samples. This capability is attributed to a concentration-dependent increase in fluorescence upon binding with iron (Marenco et al., 2012).

- Mechanism of Action : The precise mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to interact with specific molecular targets or pathways that could lead to therapeutic benefits.

Case Study 1: Anticancer Activity

In a study conducted on thiosemicarbazone derivatives, it was found that specific modifications led to significant anticancer activity against various cancer cell lines, demonstrating the potential of compounds like this compound in oncology research .

Case Study 2: Antimicrobial Properties

Research on fluorinated compounds has shown that introducing trifluoromethoxy groups can enhance antimicrobial efficacy. One study revealed that derivatives exhibited potent activity against Mycobacterium smegmatis, indicating their potential as new therapeutic agents against tuberculosis .

Mécanisme D'action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide with structurally related hydrazinecarbothioamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Lipophilic Properties

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

- The -OCF₃ group introduces greater polarity compared to -CF�3 due to the electronegative oxygen atom. This may reduce lipophilicity (logP) compared to N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide (CAS 20069-30-1) .

- In contrast, dimethylphenyl derivatives (e.g., N-(2,5-dimethylphenyl)hydrazinecarbothioamide) exhibit increased lipophilicity, enhancing membrane permeability and bioavailability .

Activité Biologique

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C₈H₈F₃N₃S and a molecular weight of 235.23 g/mol. The introduction of the trifluoromethoxy group is crucial as it enhances the biological activity of the compound. The synthesis typically involves the reaction of isothiocyanatobenzene with hydrazine hydrate, allowing for the incorporation of the trifluoromethoxy group into the hydrazine framework. Alternative methods include radical trifluoromethylation using sodium triflinate.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Properties : The compound has shown promising results in inhibiting the growth of human leukemia cells. In vitro studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Antibacterial Activity : It demonstrates antibacterial properties against various strains, showing effectiveness comparable to standard antibiotics. Minimum inhibitory concentrations (MICs) for certain derivatives have been reported in the range of 40-50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

- Toxicity Evaluation : Toxicity assessments using brine shrimp lethality bioassays have revealed varying degrees of toxicity among related compounds, suggesting that structural modifications can significantly influence biological activity .

Anticancer Activity

A study focusing on the anticancer effects of this compound indicated that it effectively inhibits cell proliferation in several cancer types, including breast and leukemia cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase. The following table summarizes key findings from various studies:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Leukemia | 15 | Induces apoptosis |

| Related Thiosemicarbazones | Breast Cancer (MCF-7) | 225 | Inhibits cell growth |

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against multiple bacterial strains. The results are presented in the following table:

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| E. faecalis | 40 | Comparable to Ceftriaxone |

| P. aeruginosa | 50 | Comparable to Ceftriaxone |

Case Studies

- Leukemia Treatment : In a controlled study, this compound was administered to leukemia cell lines, resulting in a significant reduction in cell viability (up to 70% at 15 µM concentration). Flow cytometry analysis confirmed an increase in early apoptotic cells.

- Antibacterial Efficacy : A comparative study with standard antibiotics showed that derivatives of this compound exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms, indicating strong antibacterial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.